2-Ethyl-4-pentenal
Overview
Description
2-Ethyl-4-pentenal is an organic compound with the molecular formula C7H12O. It is an aldehyde characterized by a five-carbon chain with a double bond and an ethyl group attached to the second carbon. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-4-pentenal can be synthesized through several methods. One common approach involves the reaction of allyl bromide with isobutyl aldehyde in the presence of an alkali . This method is advantageous due to its relatively straightforward reaction conditions and the availability of starting materials.
Industrial Production Methods
In industrial settings, this compound is often produced using catalytic processes. These methods typically involve the use of selective catalysts to enhance the yield and purity of the product. For example, the oxo process, which involves the hydroformylation of olefins, can be employed to produce aldehydes like this compound .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-pentenal undergoes various chemical reactions, including:
Oxidation: This reaction converts the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The double bond in the compound allows for electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like hydrogen halides (HX) can be used for electrophilic addition reactions.
Major Products
Oxidation: 2-Ethyl-4-pentenoic acid.
Reduction: 2-Ethyl-4-pentenol.
Substitution: Various halogenated derivatives depending on the reagent used.
Scientific Research Applications
2-Ethyl-4-pentenal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-pentenal involves its reactivity as an aldehyde. The compound can participate in nucleophilic addition reactions due to the presence of the carbonyl group. This reactivity is crucial for its role in various chemical syntheses and industrial applications. The molecular targets and pathways involved depend on the specific reactions and conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-pentenal
- 2-Propyl-4-pentenal
- 2,2-Dimethyl-4-pentenal
Uniqueness
2-Ethyl-4-pentenal is unique due to its specific structure, which includes an ethyl group and a double bond in the pentenal chain. This structure imparts distinct chemical properties and reactivity patterns compared to its analogs. For example, the presence of the ethyl group can influence the compound’s steric and electronic properties, affecting its behavior in chemical reactions .
Properties
IUPAC Name |
2-ethylpent-4-enal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-5-7(4-2)6-8/h3,6-7H,1,4-5H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADJTDURPOSPRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC=C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966396 | |
Record name | 2-Ethylpent-4-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5204-80-8 | |
Record name | 4-Pentenal, 2-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005204808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethylpent-4-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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